molecular formula C17H13ClN2O3S B285465 N-(5-chloro-2-pyridinyl)-2-(2-naphthylsulfonyl)acetamide

N-(5-chloro-2-pyridinyl)-2-(2-naphthylsulfonyl)acetamide

Cat. No. B285465
M. Wt: 360.8 g/mol
InChI Key: GHNBJZPSABIUNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-2-(2-naphthylsulfonyl)acetamide, also known as NSC-743380, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of sulfonylurea-based drugs that are known for their ability to inhibit specific enzymes and signaling pathways involved in cancer progression.

Mechanism of Action

N-(5-chloro-2-pyridinyl)-2-(2-naphthylsulfonyl)acetamide exerts its anticancer effects by inhibiting the activity of specific enzymes and signaling pathways involved in cancer progression. Specifically, N-(5-chloro-2-pyridinyl)-2-(2-naphthylsulfonyl)acetamide has been shown to inhibit the activity of protein kinase CK2, which is a key regulator of various cellular processes, including cell growth, proliferation, and survival. By inhibiting CK2 activity, N-(5-chloro-2-pyridinyl)-2-(2-naphthylsulfonyl)acetamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-2-(2-naphthylsulfonyl)acetamide has been shown to have several biochemical and physiological effects in cancer cells. It can induce cell cycle arrest at the G2/M phase, which is associated with decreased cell proliferation and increased apoptosis. Additionally, N-(5-chloro-2-pyridinyl)-2-(2-naphthylsulfonyl)acetamide has been shown to inhibit the expression of various oncogenes and pro-survival proteins, such as Bcl-2 and survivin, which are commonly overexpressed in cancer cells.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-pyridinyl)-2-(2-naphthylsulfonyl)acetamide has several advantages as a research tool in cancer biology. It is a potent and specific inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cancer progression. Additionally, N-(5-chloro-2-pyridinyl)-2-(2-naphthylsulfonyl)acetamide has been shown to have low toxicity in normal cells, which makes it a promising candidate for further preclinical and clinical development.
However, there are also limitations associated with the use of N-(5-chloro-2-pyridinyl)-2-(2-naphthylsulfonyl)acetamide in lab experiments. For example, its solubility in water is relatively low, which can limit its use in certain types of experiments. Additionally, the mechanism of action of N-(5-chloro-2-pyridinyl)-2-(2-naphthylsulfonyl)acetamide is not fully understood, which can make it challenging to interpret results from experiments using this compound.

Future Directions

Despite the limitations, N-(5-chloro-2-pyridinyl)-2-(2-naphthylsulfonyl)acetamide holds promise as a potential therapeutic agent in cancer treatment. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties. Additionally, future studies should focus on evaluating the efficacy of N-(5-chloro-2-pyridinyl)-2-(2-naphthylsulfonyl)acetamide in preclinical and clinical settings, particularly in combination with other anticancer agents. Finally, the potential applications of N-(5-chloro-2-pyridinyl)-2-(2-naphthylsulfonyl)acetamide in other diseases, such as inflammatory and autoimmune disorders, should also be explored.

Synthesis Methods

The synthesis of N-(5-chloro-2-pyridinyl)-2-(2-naphthylsulfonyl)acetamide involves a multi-step process that starts with the reaction of 2-naphthol with chlorosulfonic acid to form 2-naphthylsulfonic acid chloride. This intermediate is then reacted with 2-chloro-5-aminopyridine in the presence of triethylamine to form N-(5-chloro-2-pyridinyl)-2-(2-naphthylsulfonyl)acetamide.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-2-(2-naphthylsulfonyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. Additionally, N-(5-chloro-2-pyridinyl)-2-(2-naphthylsulfonyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism involved in cancer treatment.

properties

Molecular Formula

C17H13ClN2O3S

Molecular Weight

360.8 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-naphthalen-2-ylsulfonylacetamide

InChI

InChI=1S/C17H13ClN2O3S/c18-14-6-8-16(19-10-14)20-17(21)11-24(22,23)15-7-5-12-3-1-2-4-13(12)9-15/h1-10H,11H2,(H,19,20,21)

InChI Key

GHNBJZPSABIUNC-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)NC3=NC=C(C=C3)Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

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